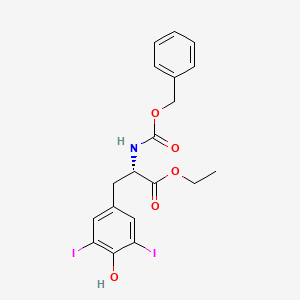

Z-Tyr(3,5-I2)-oet

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

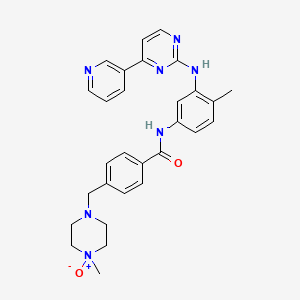

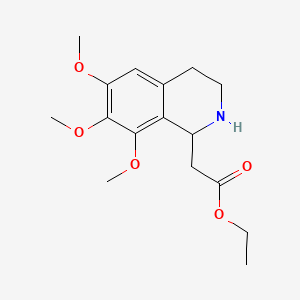

Z-Tyr(3,5-I2)-oet, also known as ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate, is a chemical compound with the molecular formula C19H19I2NO5 .

Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), iodine (I), nitrogen (N), and oxygen (O). The molecular weight of this compound is 595.172 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Aplicaciones Científicas De Investigación

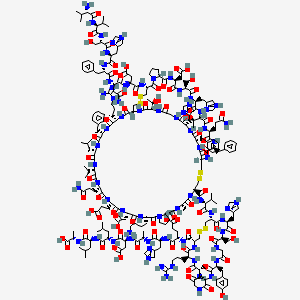

EPR Spectrum and Decay Kinetics in Photosystem II

EPR Spectrum of Tyrosine Z *: The EPR spectrum of tyrosine Z* (YZ*) and its decay kinetics in O2-evolving photosystem II preparations has been extensively studied. YZ* acts as a direct oxidant in the O2-evolving complex, playing a crucial role in the catalytic function of photosystem II. High-resolution EPR spectra at temperatures close to the onset of S-state transitions provide insights into the properties of YZ* in functional systems, including its interaction with the Mn cluster and implications for the water-splitting mechanism of photosystem II (Ioannidis, Zahariou, & Petrouleas, 2008).

Proton-Coupled Electron Transfer in Photosystem II

Coupling Between Proton and Electron Transfer : Research on photosystem II core complexes, including the substitution of 3-fluorotyrosine for Tyr(Z), sheds light on the intricate coupling between proton transfer and electron transfer. These findings highlight the role of hydrogen bonds and possibly salt bridges in determining the coupling mechanism, which is pivotal for understanding the functional dynamics of photosystem II in the photosynthetic oxygen-evolving complex (Rappaport et al., 2009).

Role of Tyrosine in Redox Reactions and Hydrogen Bonding Networks

Redox Control and Hydrogen Bonding Networks : The role of redox-active tyrosine Z (YZ) in proton-coupled electron transfer reactions within the photosynthetic oxygen-evolving complex is critical. Studies on the recombination rate of YZ* and the effect of solvent isotopes provide a deeper understanding of the electron transfer mechanisms and the structural dynamics involved in photosynthesis, emphasizing the importance of hydrogen bonding networks (Keough, Zuniga, Jenson, & Barry, 2013).

Structural Insights into Zinc Complexes

Structural and Spectroscopic Properties of Zinc Complexes : Studies on zinc complexes with tyrosine derivatives offer valuable insights into their structural and spectroscopic properties. These findings have implications for understanding the coordination chemistry of zinc and its interaction with biological ligands, which can be relevant to the broader context of tyrosine's role in enzyme activities and metalloprotein functions (Wojciechowska et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19I2NO5/c1-2-26-18(24)16(10-13-8-14(20)17(23)15(21)9-13)22-19(25)27-11-12-6-4-3-5-7-12/h3-9,16,23H,2,10-11H2,1H3,(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCOFWKAQDPBP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19I2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)